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Abstract

Nms-873 is a potent and highly selective allosteric inhibitor of the AAA+ ATPase p97, also
known as Valosin-Containing Protein (VCP). Its unique mechanism of action, targeting a site
distinct from the ATP binding pocket, has made it a valuable tool for studying p97 function and
a promising scaffold for the development of novel therapeutics. This technical guide provides
an in-depth exploration of the allosteric binding site of Nms-873, detailing the molecular
interactions, the functional consequences of its binding, and the experimental methodologies
used to elucidate this information.

The Allosteric Binding Site of Nms-873 on p97/VCP

Nms-873 binds to a cryptic, allosteric pocket located at the interface of the D1 and D2 ATPase
domains of adjacent p97 protomers within the functional hexameric complex.[1][2] Cryo-
electron microscopy (cryo-EM) studies have revealed that the inhibitor settles into a groove
within the D2 domain.[3][4]

The binding of Nms-873 prevents the conformational changes necessary for p97 function by
interacting with and locking the inter-subunit signaling (ISS) motif.[3][5] This interference with
the catalytic cycle stabilizes the ADP-bound state of p97, effectively halting its activity.[2]
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Molecular docking and structural studies have identified several key amino acid residues that
form the binding pocket and are crucial for the interaction with Nms-873. These residues are
primarily located in the D2 domain and the linker region between the D1 and D2 domains.

Quantitative Data: Binding Affinity and Inhibitory
Concentrations

The potency of Nms-873 has been quantified through various biochemical and cell-based
assays. The following table summarizes key quantitative data.

Parameter Value Target/System Reference

p97/VCP (cell-free

IC50 30 nM [6]
assay)

IC50 24 nM p97/VCP [7]

Apparent Kd 162 nM p97/VCP (wild-type) [8]
p97/VCP (A530T

Apparent Kd 159 nM [8]
mutant)

Antiproliferative IC50 380 nM HCT116 cancer cells [7]

Antiproliferative IC50 0.4 uM HCT116 cells [6]

Antiproliferative 1C50 0.7 uM Hela cells [6]

Signaling Pathways Affected by Nms-873

Inhibition of p97 by Nms-873 disrupts cellular protein homeostasis, leading to the activation of
specific signaling pathways, most notably the Unfolded Protein Response (UPR) and
interference with autophagy.

p97's Role in Protein Degradation

p97 is a critical component of the ubiquitin-proteasome system (UPS) and endoplasmic
reticulum-associated degradation (ERAD).[7][9][10] It functions to extract ubiquitinated proteins
from cellular compartments, preparing them for degradation by the proteasome.[9]
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p97/VCP in the ERAD Pathway and its Inhibition by Nms-873.

Induction of the Unfolded Protein Response (UPR)

By inhibiting p97 and causing an accumulation of misfolded, ubiquitinated proteins, Nms-873
induces ER stress, which in turn activates the UPR.[1] The UPR is a signaling network that
aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged.
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Activation of the UPR Pathway by Nms-873-mediated p97 Inhibition.
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Experimental Protocols

The characterization of the Nms-873 binding site and its effects has relied on a combination of
structural biology, biochemical assays, and cell-based methods.

NADH-Coupled ATPase Assay

This assay is used to measure the ATPase activity of p97 and the inhibitory effect of
compounds like Nms-873. It couples the production of ADP to the oxidation of NADH, which
can be monitored spectrophotometrically.

Principle:

p97 hydrolyzes ATP to ADP and inorganic phosphate.

Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP,
producing pyruvate.

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

The decrease in NADH concentration is measured by the change in absorbance at 340 nm.
Protocol Outline:

» Reaction Buffer Preparation: Prepare a buffer containing HEPES (pH 7.5-8.0), MgClz, DTT,
pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

e Enzyme and Inhibitor Preparation: Dilute recombinant p97 protein to the desired
concentration in the reaction buffer. Prepare serial dilutions of Nms-873.

e Assay Setup: In a microplate, combine the reaction buffer, p97, and varying concentrations
of Nms-873 (or vehicle control).

e Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin
monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.

o Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the
absorbance curve. Determine the ICso value of Nms-873 by plotting the percentage of
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Workflow of the NADH-Coupled ATPase Assay.

Cellular Thermal Shift Assay (CETSA)
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CETSA is a powerful method to verify target engagement in a cellular environment. It is based
on the principle that ligand binding stabilizes the target protein, increasing its resistance to
thermal denaturation.[11][12]

Principle:

Cells are treated with the compound of interest (Nms-873).

The treated cells are heated to a range of temperatures.

Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

After cell lysis and removal of aggregates, the amount of soluble target protein (p97) is
quantified, typically by Western blotting or other detection methods.[12]

Protocol Outline:

o Cell Treatment: Culture cells to the desired confluency and treat with various concentrations
of Nms-873 or a vehicle control for a specified time.

e Heating: Aliquot the cell suspension into PCR tubes and heat them to a gradient of
temperatures in a thermal cycler.[13]

e Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[11]

o Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated
proteins and cell debris.[11]

» Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble
p97 using Western blotting with a p97-specific antibody.

o Data Analysis: Plot the amount of soluble p97 as a function of temperature for each
treatment condition. A shift in the melting curve to higher temperatures in the presence of
Nms-873 indicates target engagement.

Treat with Nms-873 Heatto a Quantify Soluble p97
E:el\ Culture]—»[ or Vehicle ]—>Gemperature Gradienaﬂ[ce” Lysm]—bE:entnTUQauon (e.g., Western Blot) Analyze Melting Curve Shift
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Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Off-Target Effects of Nms-873

It is important for researchers to be aware that Nms-873, while highly selective for p97, has
been reported to have off-target effects. Studies have shown that Nms-873 can act as a dual
inhibitor of mitochondrial Complex | and ATP synthase, leading to the dysregulation of
glycometabolism in a p97-independent manner.[1][2][14] This polypharmacology should be
considered when interpreting cellular phenotypes resulting from Nms-873 treatment.

Conclusion

Nms-873 is a pivotal chemical probe that has significantly advanced our understanding of p97
biology. Its allosteric binding site, located at the D1-D2 domain interface, offers a unique
modality for inhibiting this therapeutically relevant target. The detailed knowledge of its binding
site, mechanism of action, and the associated signaling pathways, as outlined in this guide,
provides a solid foundation for researchers utilizing Nms-873 in their studies and for the
development of next-generation allosteric p97 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in
HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nim.nih.gov]

2. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC
[pmc.ncbi.nlm.nih.gov]

3. rcsb.org [resb.org]

4. EMDB-23442: Cryo-EM structure of human p97 in complex with NMS-873 in the pre... -
Yorodumi [pdbj.org]

5. rcsb.org [resb.org]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b612292?utm_src=pdf-body-img
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9024726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8119374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311501/
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.benchchem.com/product/b612292?utm_src=pdf-body
https://www.benchchem.com/product/b612292?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9024726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9024726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8119374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8119374/
https://www.rcsb.org/structure/7LMY
https://pdbj.org/emnavi/quick.php?id=23442
https://pdbj.org/emnavi/quick.php?id=23442
https://www.rcsb.org/structure/7LN3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of
small molecule ATPase inhibitors - PMC [pmc.ncbi.nim.nih.gov]

7. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of
the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in
Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

8. p97 composition changes caused by allosteric inhibition are suppressed by an on-target
mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]

10. The role of p97/Cdc48p in endoplasmic reticulum-associated degradation: from the
immune system to yeast - PubMed [pubmed.ncbi.nim.nih.gov]

11. A cellular thermal shift assay for detecting amino acid sites involved in drug target
engagement - PMC [pmc.ncbi.nim.nih.gov]

12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed
[pubmed.ncbi.nim.nih.gov]

13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

14. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Allosteric Binding Site of Nms-873: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612292#what-is-the-allosteric-binding-site-of-nms-
873]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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